4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate
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Overview
Description
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is an organic compound that belongs to the class of alkanoic acid esters This compound is known for its unique structural features, which include a phenyl ring substituted with a bulky 2,4,4-trimethylpentan-2-yl group and an ester functional group derived from 2-methylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate typically involves the esterification of 4-(2,4,4-trimethylpentan-2-yl)phenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate automated purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2,4,4-trimethylpentan-2-yl)benzoic acid.
Reduction: Formation of 4-(2,4,4-trimethylpentan-2-yl)phenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized as a stabilizer in polymer formulations and as an additive in lubricants to enhance performance and longevity.
Mechanism of Action
The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is primarily related to its ability to interact with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may then exert biological effects. Additionally, the bulky 2,4,4-trimethylpentan-2-yl group can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Another compound with a similar bulky substituent on the phenyl ring, used in the synthesis of lubricating oils.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: A structurally related compound with an ether linkage instead of an ester, used in various chemical applications.
Uniqueness
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is unique due to its specific ester functional group and the presence of the 2,4,4-trimethylpentan-2-yl substituent
Properties
CAS No. |
5454-47-7 |
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Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H28O2/c1-13(2)16(19)20-15-10-8-14(9-11-15)18(6,7)12-17(3,4)5/h8-11,13H,12H2,1-7H3 |
InChI Key |
YZICPWYLCGQURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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